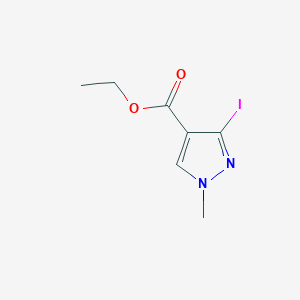

ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a methyl group

Properties

IUPAC Name |

ethyl 3-iodo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQPNWRQKHYCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

The iodine substituent at position 3 enables palladium-catalyzed cross-coupling with terminal alkynes. This reaction is exemplified in structurally similar pyrazole derivatives.

Key Example

A 3-iodo-4-nitro pyrazole derivative underwent Sonogashira coupling with phenyl acetylene under catalytic Pd(PPh₃)₂Cl₂/CuI conditions, yielding a coupled product in 58% yield .

Reaction Conditions

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60°C | 58% |

Limitations :

-

Electron-withdrawing groups (e.g., nitro) at position 4 enhance reactivity .

-

Steric hindrance from the methyl group at position 1 may necessitate optimized conditions for the target compound.

N-Methylation and Protecting Group Strategies

While the compound itself is already N-methylated, its synthetic precursors highlight reactivity trends.

Ester Functionalization

The ethyl ester group at position 4 can undergo hydrolysis or transesterification.

Hydrolysis to Carboxylic Acid

While direct data on the target compound is limited, analogous pyrazole esters are hydrolyzed under acidic or basic conditions:

-

Example : 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was oxidized to the corresponding carboxylic acid using KMnO₄, followed by esterification with ethanol/H⁺ .

Proposed Pathway for Target Compound :

-

Hydrolysis : Ethyl ester → Carboxylic acid (using NaOH/H₂O or HCl/EtOH).

Oxidation of Substituents

-

Nitro Group Introduction : Nitration at position 5 (if unsubstituted) could proceed via mixed acid (HNO₃/H₂SO₄), though steric effects from the methyl group may limit reactivity.

-

Aldehyde Formation : Vilsmeier-Haack formylation is unlikely due to the ester’s electron-withdrawing nature .

Reduction of Iodo Substituent

No direct examples exist, but Pd/C-mediated hydrogenolysis could theoretically replace iodine with hydrogen.

Comparative Reactivity in Cross-Coupling

The table below compares reactivity trends for 3-iodo pyrazoles:

Key Insight : Electron-withdrawing groups (e.g., nitro) enhance C–I bond activation, whereas ester or bromo substituents suppress reactivity .

Stability and Storage Considerations

Scientific Research Applications

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: Employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ester group can interact with active sites or binding pockets, altering the activity of the target molecule. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, offering greater versatility in synthetic applications. Additionally, the iodine atom can enhance the compound’s ability to participate in specific biological interactions, potentially leading to unique pharmacological properties.

Biological Activity

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

Pyrazole derivatives, including this compound, interact with various biological targets, leading to changes in cellular processes. The compound has been shown to influence key enzymes and receptors involved in inflammatory responses and cancer progression.

Biochemical Pathways

The compound affects multiple biochemical pathways. Notably, it has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by suppressing the production of prostaglandin E2 (PGE2) through COX inhibition .

Biological Activities

This compound has been reported to exhibit a variety of pharmacological effects:

- Antimicrobial Activity : The compound shows potential against various bacterial strains, indicating its use as an antimicrobial agent.

- Anti-inflammatory Effects : As mentioned, it inhibits COX enzymes, suggesting its application in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies indicate that this compound may possess antitumor activity by inducing apoptosis in cancer cells .

In Vitro Studies

A study evaluating the anti-inflammatory effects of several pyrazole derivatives, including this compound, found that it effectively inhibited COX-2 activity. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| This compound | 26.04 |

| Celecoxib (control) | 0.04 |

This indicates that while the compound has some inhibitory effect on COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib .

Antimicrobial Studies

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results showed that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate?

- The compound is synthesized via multi-step protocols, often starting with pyrazole carboxylate esters. For example, azide-alkyne cycloaddition (click chemistry) using ethyl 5-azido-1H-pyrazole-4-carboxylate as a precursor, with copper sulfate and sodium ascorbate as catalysts in THF/water (1:1) at 50°C for 72 hours . Cyclocondensation of acetoacetate derivatives with hydrazines or iodinating agents (e.g., NIS) may also introduce the iodine substituent .

Q. Which spectroscopic methods are used to characterize this compound?

- Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 8.56 ppm for pyrazole protons in DMSO-d6) .

- IR spectroscopy : Peaks at ~2121 cm⁻¹ (azide stretch) and ~1681 cm⁻¹ (ester C=O) .

- Mass spectrometry : High-resolution MS (FAB or EI) to verify molecular ions (e.g., [M+H]+ at m/z 264) .

Q. What are the stability considerations for storage and handling?

- Limited data exists, but pyrazole derivatives are typically stored at 2–8°C in inert atmospheres. Avoid prolonged exposure to light/moisture due to potential hydrolysis of the ester group .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, especially for regioisomeric pyrazole derivatives .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, addressing ambiguities in hydrogen bonding or torsional angles . For example, graph set analysis (as in Etter’s formalism) can map intermolecular interactions in crystals .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Density Functional Theory (DFT) calculates iodine’s leaving-group aptitude in Suzuki-Miyaura couplings. The C–I bond dissociation energy (~50 kcal/mol) suggests reactivity with Pd(0) catalysts (e.g., Pd(PPh₃)₄) under mild conditions . Solvent effects (e.g., DMF vs. THF) are modeled via polarizable continuum models (PCM) .

Q. How to optimize regioselectivity in substitution reactions at the iodine site?

- Method : Screen ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) in palladium-mediated reactions. For example, arylboronic acids selectively substitute iodine at position 3 under microwave irradiation (80°C, 1 hour), achieving >90% yield .

- Data Analysis : Monitor reaction progress via LC-MS and compare with control experiments using non-iodinated analogs .

Q. What strategies address discrepancies in biological activity studies (e.g., antimicrobial assays)?

- Dose-Response Curves : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolic Stability Tests : Use liver microsomes to assess if ester hydrolysis (to the carboxylic acid) alters activity. For instance, ethyl esters often exhibit higher membrane permeability than acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.